molecular formula C11H10N2O B2362400 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 142044-90-4

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2362400
CAS No.: 142044-90-4
M. Wt: 186.214
InChI Key: DCUWZEJANRCMES-UHFFFAOYSA-N
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Description

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with pyrrole under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by heating the mixture to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution patterns.

    1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Variation in the position of the aldehyde group.

    1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: Carboxylic acid derivative instead of an aldehyde.

Uniqueness

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-5-11(12-7-9)13-6-2-3-10(13)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUWZEJANRCMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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